3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, commonly referred to as AQW-051, is a synthetic organic compound notable for its selective action as a partial agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has garnered attention for its potential therapeutic applications in treating cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. The molecular formula of AQW-051 is C₁₉H₂₂N₂O, with a molecular weight of 294.4 g/mol, and it features a bicyclic structure that incorporates both pyridine and phenyl groups, which contribute to its biological activity.
AQW-051 was initially disclosed at an American Chemical Society meeting in March 2014 and has since been studied extensively in scientific literature for its pharmacological properties and synthesis methods. The compound is synthesized through a series of chemical reactions that build its complex structure from simpler precursors.
AQW-051 belongs to the class of compounds known as nicotinic acetylcholine receptor modulators. Specifically, it targets the alpha-7 subtype of these receptors, which are implicated in various cognitive processes including learning and memory. Its unique structure allows it to selectively bind to these receptors, differentiating it from other similar compounds.
The synthesis of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane involves multiple steps:
These synthetic methods are optimized for high yield and purity, often requiring careful control over reaction conditions such as temperature and pressure.
The molecular structure of AQW-051 can be represented using various chemical notations:
The compound features a bicyclic framework that includes an azabicyclo[2.2.2]octane core and functional groups that enhance its interaction with nicotinic receptors.
The structural characteristics contribute significantly to its biological activity, allowing it to selectively interact with specific receptor sites involved in neurotransmission.
AQW-051 can undergo several types of chemical reactions:
Typical reagents used include oxidizing agents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
The mechanism by which AQW-051 exerts its effects primarily involves its action at the alpha-7 nicotinic acetylcholine receptors:
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂O |
Molecular Weight | 294.4 g/mol |
IUPAC Name | 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |
InChI | InChI=1S/C19H22N2O/c1-14... |
InChI Key | NPDLTEZXGWRMLQ-UHFFFAOYSA-N |
These properties are critical for understanding how AQW-051 behaves under various conditions and its suitability for therapeutic applications.
The primary applications of 3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane include:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: